molecular formula C11H11ClN2O2 B2971185 2-Chloro-N-(1-oxo-3,4-dihydroisoquinolin-2-yl)acetamide CAS No. 2411291-16-0

2-Chloro-N-(1-oxo-3,4-dihydroisoquinolin-2-yl)acetamide

Cat. No. B2971185
CAS RN: 2411291-16-0
M. Wt: 238.67
InChI Key: PMNIDHYBAWNJBC-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolinones, which seem to be structurally related to your compound, are a class of compounds that exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .


Synthesis Analysis

The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives, which might be similar to your compound, has been described. The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Mechanism of Action

The mechanism of action for these compounds can vary depending on their structure and the biological system they interact with. For example, some 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans .

Future Directions

The future directions in the study of these compounds could involve the design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . Additionally, further exploration of the synthesis methods and the biological activities of these compounds could be beneficial .

properties

IUPAC Name

2-chloro-N-(1-oxo-3,4-dihydroisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-10(15)13-14-6-5-8-3-1-2-4-9(8)11(14)16/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNIDHYBAWNJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1-oxo-3,4-dihydroisoquinolin-2-yl)acetamide

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